Cas no 439109-08-7 (N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE)

N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a specialized benzothiophene derivative featuring a trifluoromethyl group and an allyl-substituted carboxamide moiety. Its unique structure confers advantageous properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, which can improve bioavailability. The allyl group offers potential reactivity for further functionalization, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. This compound is particularly valuable in the development of bioactive molecules, where its benzothiophene core serves as a privileged scaffold for targeting diverse biological pathways. Its well-defined synthetic route ensures consistent purity and reproducibility for research applications.
N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE structure
439109-08-7 structure
Product Name:N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
CAS No:439109-08-7
MF:C13H10F3NOS
MW:285.284812450409
MDL:MFCD03012938
CID:5227141
Update Time:2026-03-07

N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE Chemical and Physical Properties

Names and Identifiers

    • N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
    • N-(prop-2-en-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
    • N-prop-2-enyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
    • MDL: MFCD03012938
    • Inchi: 1S/C13H10F3NOS/c1-2-5-17-12(18)11-7-8-6-9(13(14,15)16)3-4-10(8)19-11/h2-4,6-7H,1,5H2,(H,17,18)
    • InChI Key: BRPVCAPZRUIPSO-UHFFFAOYSA-N
    • SMILES: S1C(C(NCC=C)=O)=CC2C=C(C(F)(F)F)C=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 358
  • XLogP3: 4.1
  • Topological Polar Surface Area: 57.3

N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE Pricemore >>

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N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:439109-08-7)N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Order Number:A1030720
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:44
Price ($):315.0
Email:sales@amadischem.com

N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE Related Literature

Additional information on N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Introduction to N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE (CAS No. 439109-08-7)

N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 439109-08-7, represents a class of molecules that are being extensively studied for their potential therapeutic applications. The structural features of this compound, particularly the presence of a trifluoromethyl group and an allyl side chain, contribute to its unique chemical properties and biological activities.

The benzothiophene core of N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a well-known scaffold in drug discovery, known for its ability to interact with various biological targets. The introduction of a trifluoromethyl group at the 5-position enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further development. Additionally, the allyl side chain provides a site for functionalization, allowing for the creation of derivatives with tailored biological properties.

In recent years, there has been a growing interest in the development of novel compounds based on benzothiophene derivatives due to their demonstrated efficacy in various therapeutic areas. Research has shown that these compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE makes it a promising candidate for further investigation in these areas.

The synthesis of N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the benzothiophene core, followed by the introduction of the trifluoromethyl group and the allyl side chain. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity.

The pharmacological profile of N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has been the subject of several recent studies. These studies have revealed that the compound interacts with specific biological targets, leading to modulatory effects on cellular processes. For instance, research suggests that this compound may inhibit certain enzymes involved in inflammation and cancer progression. The exact mechanisms of action are still under investigation, but preliminary findings are encouraging.

The potential therapeutic applications of N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE are broad and varied. In oncology, this compound shows promise as a lead molecule for the development of new anticancer agents. Its ability to disrupt key signaling pathways involved in tumor growth makes it an attractive candidate for further exploration. Additionally, its anti-inflammatory properties may make it useful in treating chronic inflammatory diseases.

In conclusion, N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE (CAS No. 439109-08-7) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. The combination of its unique structural features and promising preclinical data positions it as a valuable asset in the quest for novel therapeutic interventions. As research continues to uncover new insights into its mechanism of action and pharmacological effects, this compound is likely to play an increasingly important role in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:439109-08-7)N-ALLYL-5-(TRIFLUOROMETHYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
A1030720
Purity:99%
Quantity:1g
Price ($):315.0
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